EGFR Enzymatic Inhibition: 6E vs. Clinical Standard Erlotinib
In a direct head-to-head enzymatic assay, compound 6E demonstrated approximately 2-fold more potent EGFR inhibition compared to the reference drug erlotinib [1]. This establishes a clear quantitative superiority at the primary target level for this specific 2,9-bis(2-ethoxyphenyl) derivative over a current clinical standard [1].
| Evidence Dimension | EGFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 105.96 nM |
| Comparator Or Baseline | Erlotinib: 218.47 nM |
| Quantified Difference | 2.06-fold higher potency |
| Conditions | In vitro EGFR enzymatic assay (specific protocol not detailed in abstract) |
Why This Matters
For scientific selection, this nearly 2-fold increase in target engagement potency is a critical differentiator when selecting an EGFR inhibitor for mode-of-action studies, as it may translate to a lower effective concentration and potentially a different selectivity window.
- [1] Chatterjee, J., Bhujbal, S. M., Joshi, G., Mishra, U. K., Sharon, A., Singh, S., ... & Kumar, R. (2026). Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 172, 109529. View Source
